molecular formula C19H16Cl2O3 B5051419 7-[(3,4-DICHLOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

7-[(3,4-DICHLOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5051419
M. Wt: 363.2 g/mol
InChI Key: KITAICRYHMRXQJ-UHFFFAOYSA-N
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Description

7-[(3,4-Dichlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one: is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chromen-2-one core substituted with a 3,4-dichlorophenyl group and three methyl groups. Its distinct structure imparts specific chemical and physical properties that make it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(3,4-dichlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. The key steps include:

    Formation of the Chromen-2-one Core: This is usually achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the reaction of the chromen-2-one core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step includes the methylation of the chromen-2-one core using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are frequently employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.

Biology: In biological research, it is used to study enzyme interactions and as a probe to investigate cellular pathways involving chromen-2-one derivatives.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 7-[(3,4-Dichlorophenyl)methoxy]-4-propylchromen-2-one
  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 1,4-Dimethylbenzene

Comparison: Compared to similar compounds, 7-[(3,4-dichlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications, such as enzyme inhibition and therapeutic potential.

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2O3/c1-10-11(2)19(22)24-18-12(3)17(7-5-14(10)18)23-9-13-4-6-15(20)16(21)8-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITAICRYHMRXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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